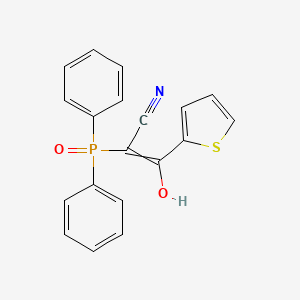
2-Diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile is a complex organic compound that features a thiophene ring, a phosphoryl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with phosphoryl chloride and subsequent reactions with nitrile compounds under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is crucial for monitoring the synthesis process and verifying the compound’s structure .
Chemical Reactions Analysis
Types of Reactions
2-Diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can lead to a wide range of thiophene derivatives with different functional groups .
Scientific Research Applications
2-Diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-Diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile involves its interaction with specific molecular targets and pathways. The phosphoryl group and nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The thiophene ring’s aromatic nature allows it to interact with various enzymes and receptors, potentially modulating their function .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure but differ in their functional groups.
Phosphoryl Compounds: Diphenylphosphoryl chloride and triphenylphosphine oxide are examples of compounds with similar phosphoryl groups.
Nitrile Compounds: Benzonitrile and acetonitrile are simple nitrile compounds that differ significantly in structure from 2-Diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile
Uniqueness
The uniqueness of this compound lies in its combination of a thiophene ring, a phosphoryl group, and a nitrile group within a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
663177-86-4 |
|---|---|
Molecular Formula |
C19H14NO2PS |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C19H14NO2PS/c20-14-17(19(21)18-12-7-13-24-18)23(22,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,21H |
InChI Key |
HMUOVVUNCIIJLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(=C(C3=CC=CS3)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















